molecular formula C14H20N2OS B2752773 N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide CAS No. 1427862-17-6

N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide

Cat. No.: B2752773
CAS No.: 1427862-17-6
M. Wt: 264.39
InChI Key: IWNUGAOFVMZNDF-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide is a synthetic organic compound characterized by its unique structural features, including a cyano group, a thiophene ring, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Cyano Group: The starting material, 1-methylpropylamine, undergoes a reaction with cyanogen bromide to introduce the cyano group, forming 1-cyano-1-methylpropylamine.

    Thiophene Ring Introduction: The thiophene ring is introduced via a Friedel-Crafts acylation reaction using 5-methylthiophene-2-carbonyl chloride.

    Amide Formation: The final step involves the reaction of the intermediate with butanoyl chloride to form the desired butanamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

    Reduction: The cyano group can be reduced to an amine using hydrogenation or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to understand biochemical pathways.

Medicine

In medicine, derivatives of this compound might be explored for their pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism by which N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide exerts its effects depends on its specific application. For instance, in a biological context, it may interact with enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1-methylpropyl)-4-(2-thienyl)butanamide: Similar structure but with a different thiophene substitution pattern.

    N-(1-cyano-1-methylpropyl)-4-(3-methylthiophen-2-yl)butanamide: Similar but with a methyl group at a different position on the thiophene ring.

Uniqueness

N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its chemical reactivity and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(2-cyanobutan-2-yl)-4-(5-methylthiophen-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-4-14(3,10-15)16-13(17)7-5-6-12-9-8-11(2)18-12/h8-9H,4-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNUGAOFVMZNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)CCCC1=CC=C(S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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